REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1.C([O-])(O)=O.[Na+].[I:16]I.OS([O-])(=O)=O.[Na+]>O>[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([I:16])[CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1O)CO
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred until homogeneous, the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in an ice bath
|
Type
|
STIRRING
|
Details
|
the reaction is stirred over the weekend at rt
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with 4×50 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo to a yellow solid
|
Type
|
WASH
|
Details
|
The crude solid is washed with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1O)I)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |